N-[(2-chlorophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chlorophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is a complex organic compound that features a unique structure combining a chlorophenyl group, an indolizinyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide typically involves a multi-step process. One common method starts with the preparation of the indolizinyl intermediate, which is then coupled with the chlorophenyl acetamide derivative. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like halogenation, amide formation, and cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could lead to the development of new therapeutic agents.
Industry: The compound might be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: This compound shares a similar indolizinyl structure but with different substituents.
N-(2-chlorophenyl)methyl]-2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide: Another related compound with a different aromatic ring system.
Uniqueness
N-[(2-chlorophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C23H17ClN2O2 |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide |
InChI |
InChI=1S/C23H17ClN2O2/c24-20-12-5-4-10-17(20)15-25-23(28)22(27)21-19(16-8-2-1-3-9-16)14-18-11-6-7-13-26(18)21/h1-14H,15H2,(H,25,28) |
InChI Key |
ROGBOJPWOZCLQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.